tert-Butyl 4-(1H-imidazol-4-yl)piperidine-1-carboxylate
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Overview
Description
tert-Butyl 4-(1H-imidazol-4-yl)piperidine-1-carboxylate: is a chemical compound with the molecular formula C13H21N3O2 and a molecular weight of 251.33 g/mol . It is characterized by the presence of an imidazole ring attached to a piperidine ring, which is further substituted with a tert-butyl ester group. This compound is used in various scientific research applications due to its unique chemical structure and properties.
Preparation Methods
The synthesis of tert-Butyl 4-(1H-imidazol-4-yl)piperidine-1-carboxylate typically involves the reaction of piperidine derivatives with imidazole compounds under specific conditions. One common method includes the use of tert-butyl chloroformate as a reagent to introduce the tert-butyl ester group . The reaction conditions often involve the use of organic solvents such as dichloromethane and bases like triethylamine to facilitate the reaction. Industrial production methods may involve similar synthetic routes but on a larger scale with optimized reaction conditions to ensure high yield and purity.
Chemical Reactions Analysis
tert-Butyl 4-(1H-imidazol-4-yl)piperidine-1-carboxylate undergoes various chemical reactions, including:
Oxidation: The imidazole ring can be oxidized using oxidizing agents like hydrogen peroxide or tert-butyl hydroperoxide.
Reduction: Reduction reactions can be performed using reducing agents such as sodium borohydride or lithium aluminum hydride.
Scientific Research Applications
tert-Butyl 4-(1H-imidazol-4-yl)piperidine-1-carboxylate is widely used in scientific research, including:
Mechanism of Action
The mechanism of action of tert-Butyl 4-(1H-imidazol-4-yl)piperidine-1-carboxylate involves its interaction with specific molecular targets, such as enzymes or receptors. The imidazole ring can coordinate with metal ions in enzyme active sites, inhibiting their activity. Additionally, the piperidine ring can interact with receptor proteins, modulating their function . These interactions can lead to various biological effects, making the compound useful in medicinal chemistry.
Comparison with Similar Compounds
tert-Butyl 4-(1H-imidazol-4-yl)piperidine-1-carboxylate can be compared with similar compounds such as:
tert-Butyl 4-(1H-benzo[d]imidazol-2-yl)piperidine-1-carboxylate: This compound has a benzimidazole ring instead of an imidazole ring, which can lead to different reactivity and biological activity.
tert-Butyl 4-(4-(aminomethyl)phenyl)piperidine-1-carboxylate: This compound contains an aminomethylphenyl group, which can alter its chemical properties and applications.
The unique combination of the imidazole and piperidine rings in this compound provides distinct chemical and biological properties, making it valuable for various research and industrial applications.
Properties
IUPAC Name |
tert-butyl 4-(1H-imidazol-5-yl)piperidine-1-carboxylate |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H21N3O2/c1-13(2,3)18-12(17)16-6-4-10(5-7-16)11-8-14-9-15-11/h8-10H,4-7H2,1-3H3,(H,14,15) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RXZKCVDQVXZSOH-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1CCC(CC1)C2=CN=CN2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H21N3O2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
251.32 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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